5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 7-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-8-3-1-7(2-4-8)9-5-10(12(14,15)16)20-11(19-9)17-6-18-20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVKSVPPGWXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . This reaction is usually carried out under mild conditions and can be catalyzed by various acids or bases.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings. These products are often of interest for their potential biological activities.
Scientific Research Applications
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a probe in various biological assays to study enzyme activities and receptor interactions.
Industrial Applications: It is used in the synthesis of various industrial chemicals and as a precursor for the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[5,1-c]triazine: This compound has a similar structure but with a different ring fusion pattern.
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a thiadiazine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
